molecular formula C₂₉H₃₆N₄O₈ B1145751 PAC 1-β-D-Glucopyranosiduronic Acid CAS No. 1103440-59-0

PAC 1-β-D-Glucopyranosiduronic Acid

Cat. No.: B1145751
CAS No.: 1103440-59-0
M. Wt: 568.62
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Description

PAC 1-β-D-Glucopyranosiduronic Acid is a glycoside derivative in which a β-D-glucopyranosiduronic acid moiety is conjugated to a specific aglycone group (denoted as "PAC"). The β-D-glucopyranosiduronic acid group enhances solubility and bioavailability, making such compounds critical in drug metabolism, natural product chemistry, and therapeutic applications .

Properties

CAS No.

1103440-59-0

Molecular Formula

C₂₉H₃₆N₄O₈

Molecular Weight

568.62

Synonyms

2-[[2-[2-[4-(Phenylmethyl)-1-piperazinyl]acetyl]hydrazinylidene]methyl]-6-(2-propen-1-yl)phenyl β-D-glucopyranosiduronic Acid; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAC 1-β-D-Glucopyranosiduronic Acid typically involves the glucuronidation of specific substrates. One common method includes the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor, catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) in the presence of the target substrate . The reaction conditions often require a controlled environment with specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve large-scale synthesis. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PAC 1-β-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

PAC 1-β-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PAC 1-β-D-Glucopyranosiduronic Acid involves its role as a glucuronidation agent. It interacts with uridine diphosphate glucuronosyltransferases (UGTs) to transfer glucuronic acid to various substrates, facilitating their metabolism and excretion from the body. This process is essential for the detoxification of drugs, hormones, and other endogenous and exogenous compounds .

Comparison with Similar Compounds

Structural Features

Compounds containing β-D-glucopyranosiduronic acid vary significantly in their aglycone structures and sugar chain complexity. Below is a comparative analysis:

Compound Name Aglycone Structure Sugar Chain Complexity Molecular Weight (g/mol) Key Features
1-Naphthyl Glucuronide 1-Naphthol Single β-D-glucopyranosiduronic acid ~352.3 (estimated) Simple metabolite model; used as a reference standard in pharmacokinetic studies .
Escinidin Oleanane triterpenoid Single β-D-glucopyranosiduronic acid Not specified Exhibits antiviral activity against PEDV by inhibiting viral protein synthesis .
Momordica charantia Saponins Gypsogenin Bidesmosidic (two glucuronides + xylose/rhamnose) ~1105.3 (C54H88O23) Complex sugar chains; potential immunomodulatory or hemolytic effects .
Primulasaponin Oleanane derivative Branched oligosaccharide (mannose, galactose, glucose) 1105.275 (C54H88O23) 30 stereocenters enable precise biological interactions .
Pseudolaric Acid A-glucoside Diterpene (Pseudolaric acid A) Single β-D-glucopyranosiduronic acid 550.60 (C28H38O11) Enhanced solubility for antifungal applications .
Ezetimibe Hydroxy Glucuronide Ezetimibe derivative Single β-D-glucopyranosiduronic acid Not specified Phase II metabolite; critical for cholesterol absorption inhibition .
CAS 144964-58-9 Triazolobenzodiazepine Single β-D-glucopyranosiduronic acid Not specified Potential CNS activity due to benzodiazepine moiety; improved bioavailability .
Salicylic Acid Acyl-glucuronide Salicylic acid Single β-D-glucopyranosiduronic acid 314.24 (C13H14O9) Key metabolite linked to drug detoxification and potential toxicity .

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility and Bioavailability: The β-D-glucopyranosiduronic acid moiety universally enhances water solubility, particularly in CNS-targeting compounds like CAS 144964-58-9 .
  • Structural-Activity Relationships : Aglycone lipophilicity and sugar chain length inversely correlate with membrane permeability. For example, Primulasaponin’s large molecular weight (1105 g/mol) may limit cellular uptake despite its stereochemical specificity .

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